molecular formula C9H9BrClN B6358725 6-Bromo-4-chloro-2,3-dihydro-1H-inden-1-amine CAS No. 1337210-51-1

6-Bromo-4-chloro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B6358725
CAS No.: 1337210-51-1
M. Wt: 246.53 g/mol
InChI Key: QNCZPAIGYTYUTD-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-2,3-dihydro-1H-inden-1-amine is a chemical compound that belongs to the class of indene derivatives. This compound is characterized by the presence of bromine and chlorine atoms attached to an indene ring system, which is further substituted with an amine group. Indene derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific research and industrial applications.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-2,3-dihydro-1H-inden-1-amine typically involves multi-step organic reactions. One common method includes the bromination and chlorination of an indene precursor, followed by the introduction of the amine group. The reaction conditions often require the use of solvents such as chloroform (CHCl3) and reagents like bromine (Br2) and chlorine (Cl2). The reaction mixture is usually stirred for several hours and then subjected to extraction and purification processes to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process typically includes the use of high-purity reagents and advanced purification techniques such as distillation and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines .

Scientific Research Applications

6-Bromo-4-chloro-2,3-dihydro-1H-inden-1-amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2,3-dihydro-1H-inden-1-amine
  • 4-Chloro-2,3-dihydro-1H-inden-1-amine
  • 6-Bromo-4-chloro-1H-indene

Uniqueness

6-Bromo-4-chloro-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both bromine and chlorine atoms on the indene ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern distinguishes it from other similar compounds and may confer unique properties and applications .

Properties

IUPAC Name

6-bromo-4-chloro-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClN/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4,9H,1-2,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCZPAIGYTYUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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